nisin Z

Catalog No.
S1801200
CAS No.
137061-46-2
M.F
C141H229N41O38S7
M. Wt
3331.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
nisin Z

CAS Number

137061-46-2

Product Name

nisin Z

IUPAC Name

(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(1S,4S,7S,8S,11R,14S,17R,20S)-7-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(3R,9S,12S,15S,21S,22S)-21-[[(2S)-6-amino-2-[[(3S,4S,7R,13S)-3-[[(3R,6S,12S,15S)-15-[[(Z)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]but-2-enoyl]amino]-12-[(2S)-butan-2-yl]-9-methylidene-6-(2-methylpropyl)-5,8,11,14-tetraoxo-1-thia-4,7,10,13-tetrazacyclohexadecane-3-carbonyl]amino]-4-methyl-2,9,12-trioxo-5-thia-1,8,11-triazabicyclo[11.3.0]hexadecane-7-carbonyl]amino]hexanoyl]amino]-15,22-dimethyl-12-(2-methylpropyl)-9-(2-methylsulfanylethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclodocosane-3-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-14-(2-amino-2-oxoethyl)-4,8,20-trimethyl-3,6,12,15,21-pentaoxo-9,19-dithia-2,5,13,16,22-pentazabicyclo[9.9.2]docosane-17-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]prop-2-enoylamino]hexanoic acid

Molecular Formula

C141H229N41O38S7

Molecular Weight

3331.1 g/mol

InChI

InChI=1S/C141H229N41O38S7/c1-24-67(11)103(147)133(211)159-79(27-4)116(194)171-91-57-223-58-92(172-121(199)86(48-65(7)8)166-113(191)72(16)155-136(214)105(68(12)25-2)177-130(91)208)131(209)181-110-77(21)227-60-93(157-102(188)55-150-132(210)97-38-34-44-182(97)140(110)218)126(204)161-81(36-29-32-42-143)118(196)179-107-74(18)224-59-94(158-101(187)54-149-115(193)82(39-45-221-22)162-120(198)85(47-64(5)6)165-111(189)70(14)153-100(186)53-151-134(107)212)127(205)167-88(50-98(145)184)122(200)163-83(40-46-222-23)117(195)160-80(35-28-31-41-142)119(197)180-108-75(19)226-62-96-128(206)168-89(51-99(146)185)123(201)173-95(61-225-76(20)109(139(217)174-96)178-114(192)73(17)156-138(108)216)129(207)170-90(56-183)125(203)176-106(69(13)26-3)137(215)169-87(49-78-52-148-63-152-78)124(202)175-104(66(9)10)135(213)154-71(15)112(190)164-84(141(219)220)37-30-33-43-144/h27,52,63-70,73-77,80-97,103-110,183H,15-16,24-26,28-51,53-62,142-144,147H2,1-14,17-23H3,(H2,145,184)(H2,146,185)(H,148,152)(H,149,193)(H,150,210)(H,151,212)(H,153,186)(H,154,213)(H,155,214)(H,156,216)(H,157,188)(H,158,187)(H,159,211)(H,160,195)(H,161,204)(H,162,198)(H,163,200)(H,164,190)(H,165,189)(H,166,191)(H,167,205)(H,168,206)(H,169,215)(H,170,207)(H,171,194)(H,172,199)(H,173,201)(H,174,217)(H,175,202)(H,176,203)(H,177,208)(H,178,192)(H,179,196)(H,180,197)(H,181,209)(H,219,220)/b79-27-/t67-,68-,69-,70-,73-,74-,75-,76-,77-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92-,93-,94-,95-,96-,97-,103-,104-,105-,106-,107+,108+,109+,110+/m0/s1

InChI Key

PWFSAVZKCGCNRK-RDLXCTAXSA-N

Synonyms

nisin Z

Canonical SMILES

CCC(C)C1C(=O)NC(=C)C(=O)NC(C(=O)NC(CSCC(C(=O)N1)NC(=O)C(=CC)NC(=O)C(C(C)CC)N)C(=O)NC2C(SCC(NC(=O)CNC(=O)C3CCCN3C2=O)C(=O)NC(CCCCN)C(=O)NC4C(SCC(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC5C(SCC6C(=O)NC(C(=O)NC(CSC(C(C(=O)N6)NC(=O)C(NC5=O)C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC7=CN=CN7)C(=O)NC(C(C)C)C(=O)NC(=C)C(=O)NC(CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@@H](CSC[C@H](C(=O)N1)NC(=O)/C(=C/C)/NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@@H]2[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H]3CCCN3C2=O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]4[C@@H](SC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC4=O)C)CC(C)C)CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]5[C@@H](SC[C@H]6C(=O)N[C@H](C(=O)N[C@@H](CS[C@H]([C@H](C(=O)N6)NC(=O)[C@@H](NC5=O)C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC7=CN=CN7)C(=O)N[C@@H](C(C)C)C(=O)NC(=C)C(=O)N[C@@H](CCCCN)C(=O)O)CC(=O)N)C)C)C)CC(C)C

Broad-Spectrum Antimicrobial Activity

Unlike nisin A, which primarily targets Gram-positive bacteria, nisin Z exhibits activity against both Gram-positive and Gram-negative bacteria []. This broader spectrum makes it a promising candidate for treating infections caused by a wider range of pathogens, including those resistant to conventional antibiotics. Studies have shown its effectiveness against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) [].

Combating Biofilms

Biofilms are communities of bacteria that adhere to surfaces and form a protective layer, making them difficult to eradicate with antibiotics. Nisin Z demonstrates anti-biofilm properties, disrupting biofilm formation and enhancing the effectiveness of conventional antibiotics []. This makes it a valuable tool for combating chronic infections associated with biofilms, such as diabetic foot ulcers.

Nisin Z is a naturally occurring bacteriocin, classified as a lantibiotic, produced by the fermentation of Lactococcus lactis. It consists of 34 amino acids and is characterized by a unique polycyclic structure that contributes to its antimicrobial properties. Nisin Z differs from its closely related variant, nisin A, by a single amino acid substitution at position 27, where asparagine replaces histidine. This minor alteration influences its solubility and biological activity, making nisin Z particularly effective against a broad spectrum of Gram-positive bacteria, including foodborne pathogens .

  • Nisin Z targets the cell membranes of Gram-positive bacteria [].
  • It is believed to insert itself into the membrane, disrupting its structure and causing cell death [].
  • The precise mechanism of action is still being elucidated [].
  • Generally regarded as safe (GRAS) for use in food by regulatory agencies worldwide [].
  • Research suggests low toxicity in humans [].
  • However, as with any compound, proper handling procedures should be followed to avoid inhalation or ingestion [].

Nisin Z exhibits a bactericidal mode of action primarily through its interaction with the lipid II molecule, a key component in bacterial cell wall synthesis. By binding to lipid II, nisin Z disrupts the integrity of the bacterial membrane, leading to cell lysis. The compound remains stable across a range of pH levels but shows reduced activity at neutral and alkaline conditions. Notably, it retains significant antimicrobial activity even after autoclaving at 110 °C for 10 minutes at acidic pH .

Nisin Z demonstrates potent antimicrobial activity against various Gram-positive bacteria and has shown promise against some Gram-negative strains under specific conditions. Its mechanism involves forming pores in bacterial membranes, which leads to ion influx and eventual cell death. Additionally, recent studies indicate that nisin Z possesses anti-cancer properties, particularly in skin cancer models, where it induces apoptosis in melanoma cells and modulates immune responses .

The synthesis of nisin Z is primarily achieved through fermentation processes involving Lactococcus lactis strains. The production typically involves culturing the bacteria in nutrient media followed by purification steps such as cation-exchange chromatography and lyophilization. Chemical synthesis methods are not commonly used due to high costs and complexity associated with producing this peptide on a large scale .

Nisin Z is widely utilized in food preservation due to its ability to inhibit microbial growth, thereby extending shelf life and ensuring food safety. It is commonly added to dairy products and processed foods as a natural preservative. Beyond food applications, nisin Z is being explored for therapeutic uses in medicine, particularly for its potential anti-cancer effects and as an alternative to conventional antibiotics in treating infections caused by resistant bacterial strains .

Research has demonstrated that nisin Z's antimicrobial efficacy can be influenced by various salts and buffer components. Studies using nuclear magnetic resonance spectroscopy have shown that different salts can alter the chemical environment of nisin Z in solution, affecting its stability and activity. This highlights the importance of ionic strength and specific ion interactions in modulating its biological function .

Nisin Z shares similarities with other lantibiotics but has distinct characteristics that set it apart. Below is a comparison with notable similar compounds:

CompoundAmino Acid DifferenceAntimicrobial SpectrumUnique Features
Nisin AHistidine at position 27Primarily Gram-positive bacteriaHigher solubility at low pH
Lactocin SVariesGram-positive bacteriaDifferent structural conformation
Lacticin 3147VariesBroad spectrum including some Gram-negative bacteriaMore complex structure with additional modifications

Nisin Z's unique amino acid composition contributes to its specific solubility profile and biological activity, making it an interesting candidate for further research in both food safety and therapeutic applications .

XLogP3

-7.3

Hydrogen Bond Acceptor Count

50

Hydrogen Bond Donor Count

41

Exact Mass

3329.5325751 g/mol

Monoisotopic Mass

3328.5292202 g/mol

Heavy Atom Count

227

Dates

Modify: 2023-08-15
Blackburn, P., and R. J. Evans. /Applications of the Bacteriocin, Nisin./ 69.2 (1996): n. pag. www.ncbi.gov. Aplin & Barrett Ltd. and Applied Microbiology Inc. Web. 28 Aug. 2012.

Explore Compound Types